Cyclopropyl 2-methylphenyl ketone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDTEZRTBZOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625315 | |
| Record name | Cyclopropyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39615-34-4 | |
| Record name | Cyclopropyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Cyclopropyl 2 Methylphenyl Ketone
Corey-Chaykovsky Cyclopropanation in Ketone Synthesis
The Johnson–Corey–Chaykovsky reaction is a well-established method in organic chemistry for the synthesis of cyclopropanes, epoxides, and aziridines. wikipedia.org The reaction utilizes a sulfur ylide, which adds to an enone, aldehyde, ketone, or imine to form the corresponding three-membered ring. wikipedia.orgorganic-chemistry.org In the context of synthesizing cyclopropyl (B3062369) ketones, the reaction typically involves the 1,4-addition of a sulfur ylide, such as dimethyloxosulfonium methylide, to an α,β-unsaturated ketone (enone), followed by ring closure to yield the cyclopropane (B1198618) product. organic-chemistry.orgadichemistry.com This approach is diastereoselective, generally favoring the formation of the trans substituted product. wikipedia.org
A general and efficient method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed based on the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.govnih.govilo.org These products, which are donor-acceptor cyclopropanes, are valuable building blocks for creating various bioactive compounds. nih.govnih.gov The reaction involves treating a 2-hydroxychalcone (B1664081) with a sulfur ylide generated in situ from a sulfonium (B1226848) salt and a strong base. adichemistry.comnih.gov
Optimization studies on the reaction of a model substrate, 2-hydroxychalcone (1a), with trimethylsulfoxonium (B8643921) iodide found that the desired cyclopropane (2a) could be obtained in a 70% yield. nih.gov The optimal conditions involved treating a DMSO/THF solution of trimethylsulfoxonium iodide with three equivalents of sodium hydride, followed by the addition of the chalcone (B49325) at -10 °C. nih.gov The reaction demonstrated tolerance for a wide array of substituents on both the phenolic and aroyl portions of the chalcone molecule, leading to the corresponding cyclopropanes in moderate to high yields. nih.gov
Table 1: Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones
| Entry | Substrate (Chalcone) | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | (E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one (1a) | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (2a) | 70% | nih.gov |
| 2 | (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (1b) | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (2b) | 76% | nih.gov |
| 3 | (E)-3-(2-Hydroxyphenyl)-1-(2-thienyl)prop-2-en-1-one (1c) | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (2c) | 66% | nih.gov |
The necessary precursors for this cyclopropanation, 2-hydroxychalcones, are themselves synthesized through a straightforward procedure. nih.gov The general method involves an aqueous alkaline-catalyzed Claisen-Schmidt condensation of a substituted salicylaldehyde (B1680747) with an appropriate aryl methyl ketone. nih.gov For instance, reacting salicylaldehyde with acetophenone (B1666503) in ethanol (B145695) with an aqueous sodium hydroxide (B78521) solution yields the corresponding 2-hydroxychalcone. nih.gov This method allows for the synthesis of a diverse library of chalcones with various substituents. nih.gov
Table 2: Synthesis of 2-Hydroxychalcone Precursors
| Entry | Aryl Methyl Ketone | Salicylaldehyde Derivative | Product (Chalcone) | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 4-Methoxyacetophenone | Salicylaldehyde | (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (1b) | 84% | nih.gov |
| 2 | 2-Acetylthiophene | 5-Bromosalicylaldehyde | (E)-3-(5-Bromo-2-hydroxyphenyl)-1-(2-thienyl)prop-2-en-1-one (1l) | 89% | nih.gov |
| 3 | Acetophenone | 3-Methoxysalicylaldehyde | (E)-3-(2-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one (1n) | 66% | nih.gov |
Samarium(II) Iodide (SmI₂) Mediated Synthesis
Samarium(II) iodide (SmI₂), known as Kagan's reagent, is a powerful single-electron transfer (SET) reductant widely used in mediating radical reactions. acs.orgnih.govwikipedia.org While often used in stoichiometric amounts, catalytic applications of SmI₂ are of increasing interest. acs.orgnih.gov Its role in the chemistry of cyclopropyl ketones is multifaceted, including mediating reductive ring-opening and facilitating complex cycloadditions. capes.gov.bracs.org
SmI₂ can catalyze challenging intermolecular couplings by generating radical intermediates. acs.orgnih.gov In the context of cyclopropyl ketones, SmI₂ initiates a SET to the ketone, forming a ketyl radical anion. nih.govacs.orgrsc.org This radical can then undergo various transformations. For example, a catalytic radical-relay approach has been developed for the intermolecular coupling of cyclopropyl ketones with alkynes. acs.orgnih.gov The reaction between cyclopropyl 2-methylphenyl ketone and an alkyne, mediated by catalytic SmI₂, proceeds efficiently because the ortho-methyl group on the phenyl ring blocks a competing intramolecular radical addition pathway. acs.orgnih.gov This allows the desired intermolecular C-C bond formation to occur, showcasing a link between the ketone's conformation and its reactivity in radical pathways. acs.orgnih.gov
The general mechanism involves the reduction of the carbonyl group by SmI₂ to form a ketyl radical, which can then add to an unsaturated partner like an alkyne. acs.orgrsc.org The resulting vinyl radical is then further reduced and protonated to yield the final product. acs.org
The efficiency of SmI₂-mediated reactions is highly dependent on reaction conditions, including solvent, additives, and the amount of SmI₂ used. rsc.org While SmI₂ is typically used in superstoichiometric amounts, recent studies have focused on developing catalytic systems. acs.orgnih.gov In the coupling of cyclopropyl phenyl ketones with phenylacetylene, the use of 25 mol% of SmI₂ was investigated. acs.orgnih.gov For this compound (1b), this catalytic amount led to a near-quantitative yield (99%) of the coupled product. acs.orgnih.gov
Further studies have shown that for less reactive alkyl cyclopropyl ketones, catalyst deactivation can be a significant issue. acs.orgnih.gov A key innovation to overcome this is the use of substoichiometric amounts of samarium metal (Sm⁰) in combination with catalytic SmI₂. acs.orgnih.gov The Sm⁰ is believed to prevent catalyst deactivation by regenerating Sm(II) from Sm(III) that forms during the catalytic cycle. acs.orgnih.gov This dual system "switches on" the catalysis for recalcitrant substrates. nih.gov
Table 3: Optimization of SmI₂-Catalyzed Coupling of Cyclopropyl Ketone 1a
| Entry | SmI₂ Loading (mol %) | Additive (mol %) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 15 | None | THF, 55 °C, 4 h | 11 | nih.gov |
| 2 | 15 (freshly prepared) | None | THF, 55 °C, 4 h | 65 | nih.gov |
| 3 | 15 | Sm⁰ (15) | THF, 55 °C, 4 h | 88 | nih.gov |
| 4 | 15 (aged 72h) | Sm⁰ (15) | THF, 55 °C, 4 h | 81 | nih.gov |
| 5 | 0 | Sm⁰ (15) | THF, 55 °C, 4 h | 0 | nih.gov |
| 6 | 0 | SmI₃ (15) | THF, 55 °C, 4 h | 0 | nih.gov |
Substrate 1a in this study was an alkyl cyclopropyl ketone, not an aryl one, but the findings on catalyst stabilization are broadly relevant.
Nickel-Catalyzed Reductive Cross-Coupling Approaches
While the previous sections describe the formation of the cyclopropyl ketone ring system, nickel-catalyzed reductive cross-coupling represents a significant strategy for the subsequent modification of aryl cyclopropyl ketones. nsf.govacs.org This method does not synthesize the cyclopropyl ketone itself but rather uses it as a substrate for C-C bond formation via regioselective ring-opening. acs.orgacs.org The reaction couples aryl cyclopropyl ketones with unactivated alkyl halides (bromides or chlorides) to produce γ-alkylated ketones. nsf.govrsc.org
This approach is synthetically valuable as it avoids the need for pre-formed organometallic reagents and demonstrates high functional group tolerance. nsf.govacs.org The reaction is typically catalyzed by a nickel salt, such as Ni(ClO₄)₂·6H₂O, with a bipyridine-type ligand and uses a metallic reductant like zinc powder. nsf.gov A key finding for couplings with alkyl chlorides is the use of sodium iodide as a co-catalyst, which is thought to generate a more reactive alkyl iodide in situ via a Finkelstein-type halide exchange, enhancing reactivity and selectivity. rsc.org
Mechanistic studies suggest the reaction can proceed through the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a γ-metallated enolate intermediate. ilo.orgnsf.gov This intermediate then engages in a cross-coupling cycle with the alkyl halide to deliver the ring-opened product. nsf.gov
Table 4: Scope of Nickel-Catalyzed Reductive Ring-Opening of Aryl Cyclopropyl Ketones
| Cyclopropyl Ketone | Alkyl Halide | Catalyst System | Product (γ-alkylated ketone) | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopropyl(phenyl)methanone | 1-bromooctane | Ni(ClO₄)₂·6H₂O, bipy, Zn, DMA | 1-Phenylundecan-1-one | 90% | nsf.govacs.org |
| Cyclopropyl(4-methoxyphenyl)methanone | 1-bromooctane | Ni(ClO₄)₂·6H₂O, bipy, Zn, DMA | 1-(4-Methoxyphenyl)undecan-1-one | 80% | nsf.govacs.org |
| Cyclopropyl(p-tolyl)methanone | 1-chlorohexane | NiBr₂·diglyme, dtbbpy, Zn, NaI, DMA | 1-(p-Tolyl)nonan-1-one | 91% | rsc.org |
| Cyclopropyl(phenyl)methanone | 1-bromo-3-phenylpropane | Ni(ClO₄)₂·6H₂O, bipy, Zn, DMA | 1,5-Diphenylpentan-1-one | 81% | nsf.govacs.org |
Ring-Opening of Aryl Cyclopropyl Ketones with Unactivated Alkyl Bromides
A notable advancement in the functionalization of aryl cyclopropyl ketones involves a nickel-catalyzed reductive ring-opening reaction with unactivated alkyl bromides. acs.orgacs.org This method provides a regioselective approach to synthesize alkylated ketones, offering high efficiency and tolerance to various functional groups. acs.orgacs.org The reaction circumvents the need for pre-generated organometallic reagents, enhancing its step economy. acs.orgacs.org
The process is characterized by the exclusive cleavage of the C-C bond at the less-substituted carbon of the cyclopropane ring. acs.org This regioselectivity is a key feature, allowing for the predictable synthesis of specific ketone isomers. For instance, the reaction of trans-disubstituted cyclopropanes proceeds with complete regioselectivity, yielding the corresponding ring-opened products in high yields. acs.org
Investigation of Catalytic Systems and Ligand Effects
The efficiency and selectivity of synthetic transformations involving aryl cyclopropyl ketones are heavily influenced by the choice of catalytic systems and ligands. In the nickel-catalyzed reductive ring-opening, a combination of a nickel(II) bromide complex, such as NiBr2(dme), and a phenanthroline ligand has proven effective. acs.org The use of zinc as a reductant is also crucial for the catalytic cycle. acs.org
The reaction conditions have been optimized to maximize the yield of the desired product. For example, conducting the reaction in methanol (B129727) at 60°C for 24 hours with specific molar ratios of the catalyst, ligand, and reductant leads to high yields of the alkylated ketone. acs.org The choice of ligand can significantly impact the outcome, with terpyridine (tpy) being identified as highly effective in certain nickel-catalyzed cross-coupling reactions of cyclopropyl ketones. nih.gov
| Catalyst System | Ligand | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiBr2(dme) | Phenanthroline (L1) | Zn | Methanol | 60 | 88 | acs.org |
| (tpy)Ni complexes | Terpyridine (tpy) | - | - | - | 80 | nih.gov |
Alternative and Emerging Synthetic Routes
Beyond direct modifications of the cyclopropyl ketone, alternative strategies focus on synthesizing related structures that can be precursors or derivatives.
Synthesis of Cyclopropane Acetic Acid Ethyl Esters from Cyclopropyl Alkyl Ketones
A method has been developed to convert substituted cyclopropyl alkyl ketones into the corresponding cyclopropane acetic acid ethyl esters. researchgate.net This transformation is achieved through a 1,2-carbonyl transposition assisted by lead(IV) acetate (B1210297) and perchloric acid in triethylorthoformate. researchgate.net
This specific method facilitates the migration of the carbonyl group to an adjacent carbon, effectively transforming a ketone into an ester derivative. researchgate.netnih.gov The reaction provides a pathway to functionalized cyclopropane structures that may not be directly accessible through other means.
Tandem Reactions Involving Vinyl Selenium Salts for 1-[1-(Amino)cyclopropyl]ketones
While direct synthesis of 1-[1-(Amino)cyclopropyl]ketones involving vinyl selenium salts is not extensively detailed for this compound specifically, tandem reactions are a powerful tool in organic synthesis. For instance, palladium-catalyzed tandem reactions have been utilized to form complex heterocyclic structures from related starting materials. nih.gov The principle of tandem reactions, where multiple bond-forming events occur in a single pot, offers an efficient route to complex molecules. Intramolecular tandem seleno-Michael/aldol (B89426) reactions, for example, have been used to construct cyclic systems. nih.gov The development of such tandem strategies involving selenium-based reagents could potentially be applied to the synthesis of functionalized cyclopropyl ketones.
S-Cyclopropylation of Thiophenols using Cyclopropylboronic Acid
A copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid presents an efficient method for synthesizing aryl cyclopropyl sulfides. nih.govbeilstein-journals.org This reaction proceeds under simple conditions and tolerates a wide range of substituents on the thiophenol, including those at the ortho, meta, and para positions. nih.govbeilstein-journals.org The use of copper(II) acetate as a promoter is key to the success of this transformation. beilstein-journals.org This method provides an alternative to previously reported procedures and is valuable for creating cyclopropyl-sulfur bonds. beilstein-journals.org
| Reactants | Catalyst/Promoter | Product | Yield | Reference |
| 4-tert-butylbenzenethiol, Cyclopropylboronic acid | Copper(II) acetate, Bipyridine | S-cyclopropylated compound | 86% | beilstein-journals.org |
| Thiophenols, Cyclopropylboronic acid | Copper(II) acetate | Aryl cyclopropyl sulfides | Moderate to Excellent | nih.govbeilstein-journals.org |
Advanced Mechanistic Investigations of Reactions Involving Cyclopropyl 2 Methylphenyl Ketone
Radical Chemistry and Single Electron Transfer (SET) Mechanisms
The strained cyclopropyl (B3062369) ring in conjunction with the ketone functionality makes cyclopropyl 2-methylphenyl ketone a prime candidate for reactions initiated by single electron transfer. These processes generate radical intermediates that can be harnessed for complex bond formations.
SmI₂-Mediated Intermolecular Radical Cross-Coupling
Samarium(II) iodide (SmI₂), a potent single-electron reductant, has been instrumental in developing catalytic intermolecular couplings involving aryl cyclopropyl ketones. acs.orgnih.govchemistryviews.org Traditionally, SmI₂ is used in stoichiometric or superstoichiometric amounts, which presents challenges regarding cost and waste. acs.orgnih.gov However, recent studies have demonstrated a catalytic approach for the intermolecular radical coupling of aryl cyclopropyl ketones with alkynes, using as little as 15 mol% of SmI₂. acs.orgnih.gov
A key innovation in the catalytic use of SmI₂ is the operation of a radical relay mechanism, which circumvents the need for a superstoichiometric coreductant to regenerate the active Sm(II) species. acs.orgnih.govnih.gov The proposed mechanism for the coupling of a cyclopropyl ketone (like this compound) with an alkyne is initiated by a reversible single-electron transfer (SET) from SmI₂ to the ketone. acs.orgchemistryviews.org
This SET generates a samarium ketyl radical, which is described as "spring-loaded" due to the inherent strain of the cyclopropyl ring. acs.orgmanchester.ac.uk This ketyl radical intermediate undergoes rapid fragmentation via ring-opening to form a more stable enolate/radical species. acs.orgchemistryviews.org The distal radical then engages in an intermolecular coupling with an alkyne partner. The subsequent radical then rebounds onto the Sm(III)-enolate moiety, creating a new product ketyl radical. acs.orgnih.gov A crucial back electron transfer (BET) from this product ketyl radical to the Sm(III) center regenerates the SmI₂ catalyst and releases the final cyclopentene (B43876) product. nih.govmanchester.ac.uk It is the instability of the initial ketyl radical and the formation of a more stable product ketyl radical that drives the catalytic cycle. acs.org
Research has uncovered a critical connection between the conformation of the aryl cyclopropyl ketone and the efficiency of the cross-coupling reaction. acs.orgnih.gov The presence of an ortho-methyl group on the phenyl ring, as in this compound, has a pronounced beneficial effect on the reaction's efficiency. acs.orgnih.gov
Computational studies reveal that the ortho-methyl substituent forces the aryl ring to twist out of the plane of the ketone carbonyl. acs.orgresearchgate.net This twisting destabilizes the initial ketyl radical formed after SET from SmI₂, leading to less spin density delocalization into the aromatic ring and more localization on the carbonyl carbon. acs.orgresearchgate.net This destabilization, in turn, lowers the energy barrier for the critical ring-opening fragmentation of the cyclopropyl group, accelerating the reaction. acs.orgresearchgate.net For instance, the computed barrier for ring-opening of the ketyl radical from cyclopropyl phenyl ketone is 14.8 kcal/mol, whereas for the ortho-methyl substituted analogue, it is significantly lower at 13.8 kcal/mol. acs.orgresearchgate.net
This mechanistic insight is supported by experimental data, which shows a dramatic increase in product yield when using this compound compared to its unsubstituted counterpart under identical catalytic conditions.
Table 1: Effect of ortho-Methyl Substituent on SmI₂-Catalyzed Cross-Coupling
| Ketone Substrate | Product Yield |
|---|---|
| Cyclopropyl phenyl ketone | 35% |
This table illustrates the enhanced efficiency of the catalytic radical coupling with the introduction of an ortho-methyl group, as detailed in optimization studies. acs.org
Controlled-Potential Reduction of Cyclopropyl Ketones
The concept of controlled-potential reduction is central to understanding the reactivity of cyclopropyl ketones in SET processes. The efficiency of reactions initiated by chemical reductants like SmI₂ is intrinsically linked to the reduction potential of the ketone substrate. nih.gov Aryl cyclopropyl ketones possess a suitable redox potential for SET from SmI₂ to occur, initiating the radical cascade. nih.gov In contrast, alkyl cyclopropyl ketones, which have a lower redox potential, are less reactive under the same conditions, often leading to low yields because the rate of catalyst deactivation can outpace the desired substrate reduction. nih.gov The success of the SmI₂-catalyzed radical relay with aryl cyclopropyl ketones like the 2-methylphenyl derivative underscores the importance of matching the reductant's potential with that of the substrate to enable efficient and catalytic turnover. acs.orgnih.gov
Ring-Opening Reactions and Rearrangements
Beyond SmI₂-mediated reactions, the C-C bonds of the cyclopropyl ring in this compound can be activated through other transition metal-catalyzed pathways, leading to valuable ring-opened and difunctionalized products.
Mechanism of C-C Bond Activation and Difunctionalization
A novel strategy for the difunctionalization of cyclopropyl ketones utilizes a nickel catalyst in conjunction with a redox-active terpyridine (tpy) ligand. nih.govchemrxiv.org This method achieves a net C-C bond activation and cross-coupling with organozinc reagents to yield 1,3-difunctionalized acyclic products. nih.govchemrxiv.org
The proposed mechanism departs from traditional polar oxidative addition pathways. nih.govchemrxiv.org Instead, it involves a cooperative effort between the nickel center and the terpyridine ligand. nih.govchemrxiv.org The active catalytic species is proposed to be a (tpy•⁻)Ni¹ complex, which is effectively a metalloradical. nih.govchemrxiv.orgchemrxiv.org This reduced nickel species activates the C-C bond of the cyclopropyl ketone via a concerted but asynchronous ring-opening transition state. nih.gov This process generates an alkylnickel(II) intermediate, which can then be intercepted by various organozinc reagents in a cross-coupling step to furnish the final difunctionalized product. nih.gov The reaction requires an activating agent like chlorotrimethylsilane (B32843) (TMSCl), which interacts with the ketone carbonyl to facilitate the initial C-C bond cleavage. nih.govchemrxiv.org This metalloradical approach enables access to products that are otherwise difficult to synthesize. nih.gov
Nickel-Catalyzed Oxidative Addition and Reductive Elimination Pathways
Nickel-catalyzed reactions of aryl cyclopropyl ketones provide a powerful tool for carbon-carbon bond formation. The underlying mechanisms often involve a sequence of oxidative addition and reductive elimination steps at the nickel center.
A key transformation is the nickel-catalyzed γ-alkylation through cross-electrophile coupling. In these reactions, the cyclopropane (B1198618) ring is opened to afford a γ-alkylated ketone. A novel method has been developed for the coupling of cyclopropyl ketones with unactivated primary alkyl chlorides, which relies on sodium iodide as a co-catalyst. This halide exchange generates a low concentration of a more reactive alkyl iodide in situ, which is crucial for achieving high reactivity and selectivity while avoiding the undesired formation of alkyl dimers. organic-chemistry.org
Detailed mechanistic studies have shown that the reaction of a cyclopropyl aryl ketone with a Ni(0) complex, such as Ni(cod)₂ with a phosphine (B1218219) ligand (PCy₃), can lead to the oxidative addition into the C-C bond of the cyclopropane ring. This process forms a five-membered nickelacycle, specifically a nickeladihydropyran intermediate. ucsf.edu This intermediate is pivotal in Ni(0)-catalyzed cycloadditions that yield cyclopentane (B165970) derivatives. ucsf.edu
Furthermore, nickel catalysis can facilitate stereospecific cross-coupling reactions. For instance, enantiomerically enriched substrates can undergo a reaction cascade initiated by the oxidative addition of a nickel(0) species to a benzylic C-O bond, which proceeds with inversion of stereochemistry. This is followed by an olefin insertion to form a (cyclopropylcarbinyl)nickel complex. The final step is a reductive elimination from this complex, which releases the cyclopropane product, demonstrating a sophisticated pathway for constructing stereochemically complex molecules. nih.gov Reductive elimination, the reverse of oxidative addition, is a fundamental step where the oxidation state of the metal decreases, and a new covalent bond is formed between two of its ligands. rsc.orgcmu.edu This step is often product-forming and requires the ligands to be in a cis-orientation on the metal center. cmu.eduwikipedia.org
Table 1: Key Steps in Nickel-Catalyzed Reactions of Aryl Cyclopropyl Ketones
| Step | Description | Intermediate/Product | Metal Oxidation State Change |
|---|---|---|---|
| Oxidative Addition | Cleavage of the cyclopropane C-C bond by the Ni(0) center. | Nickeladihydropyran | Ni(0) → Ni(II) |
| Ligand Exchange | An incoming ligand (e.g., an alkyl halide) coordinates to the nickel center. | (Alkyl)nickel(II) complex | None |
| Reductive Elimination | Formation of a new C-C bond between two ligands, releasing the final product. | γ-substituted ketone | Ni(II) → Ni(0) |
Acid-Mediated Condensation and Cloke-Wilson Rearrangement
The Cloke-Wilson rearrangement is a characteristic reaction of cyclopropyl ketones, involving a ring-expansion to form five-membered heterocycles like 2,3-dihydrofurans. tdx.catorganic-chemistry.org This transformation is driven by the release of ring strain from the cyclopropane ring. tdx.cat While historically conducted under thermal conditions, the rearrangement can be effectively promoted or catalyzed by acids. tdx.cat
Under Brønsted or Lewis acid catalysis, the carbonyl oxygen of this compound is protonated or coordinated to the acid. This activation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent cyclopropane bonds. The subsequent step involves the cleavage of one of the internal cyclopropane C-C bonds (the bond distal to the carbonyl group). This ring-opening generates a stabilized carbocationic intermediate, which is then trapped intramolecularly by the enol oxygen. The process culminates in the formation of the more stable five-membered dihydrofuran ring. tdx.catucsf.edu
The reaction can also be performed using organocatalysts. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the rearrangement of cyclopropyl ketones to 2,3-dihydrofurans, proceeding through a zwitterionic intermediate formed via homoconjugate addition. organic-chemistry.orgorganic-chemistry.org Chiral Lewis acid complexes, such as a scandium(III)-N,N'-dioxide complex, have been employed to achieve asymmetric ring-opening reactions with nucleophiles like β-naphthols, furnishing chiral products with high enantioselectivity. organic-chemistry.org
Photoredox-Coupled Ring-Opening Oxo-amination of Cyclopropanes
Photoredox catalysis offers a modern and powerful strategy for the functionalization of aryl cyclopropanes under mild conditions. A notable example is the photoredox-coupled ring-opening oxo-amination, which transforms electronically unbiased aryl cyclopropanes into valuable β-amino ketone derivatives using molecular oxygen as an oxidant. researchgate.netresearchgate.net
The proposed mechanism for this transformation begins with the single-electron oxidation of the aryl cyclopropane by an excited photoredox catalyst. researchgate.netresearchgate.net In the case of this compound, the electron-rich 2-methylphenyl group facilitates this oxidation, generating a reactive radical cation intermediate. This intermediate features a weakened cyclopropane ring, rendering it susceptible to nucleophilic attack. An azaarene (N-nucleophile) then attacks the radical cation in an Sₙ2-like fashion, leading to the regioselective cleavage of the cyclopropane ring. researchgate.netresearchgate.net The regioselectivity is governed by the electronic effects of the substituents on the ring. The resulting radical is then trapped by molecular oxygen, and subsequent steps involving the photocatalyst regeneration lead to the final oxo-aminated product. researchgate.net
This method is distinguished by its broad substrate scope and mild reaction conditions. researchgate.netresearchgate.net Related photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have also been developed. These reactions proceed through a ring-opened distonic radical anion, formed by the photoreduction of a Lewis acid-activated ketone, which then engages with an alkene partner. youtube.com
Table 2: Mechanistic Sequence of Photoredox Oxo-amination
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Photoexcitation | A photoredox catalyst (e.g., Ru(bpy)₃²⁺) absorbs light. | Excited-state photocatalyst |
| 2. Single Electron Transfer (SET) | The excited catalyst oxidizes the aryl cyclopropane. | Aryl cyclopropane radical cation |
| 3. Nucleophilic Attack | An azaarene attacks the radical cation, opening the ring. | Ring-opened radical intermediate |
| 4. Oxygen Trapping & Radical Cascade | Molecular oxygen traps the radical, leading to the product after further steps. | Peroxy radical / β-amino ketone |
TiCl₄-n-Bu₄NI-Induced Ring Opening for (Z)-Titanium Enolate Formation
The combination of titanium tetrachloride (TiCl₄) and tetrabutylammonium (B224687) iodide (n-Bu₄NI) serves as a potent reagent system for inducing chemical transformations, including the formation of titanium enolates from halo-ketones. nih.gov While direct application to cyclopropyl ketones is less documented, a plausible mechanistic pathway can be constructed based on the known reactivity of the individual components.
The reaction is initiated by the strong Lewis acid TiCl₄ coordinating to the carbonyl oxygen of this compound. This activation polarizes the cyclopropane ring, making it susceptible to nucleophilic attack. The iodide ion (I⁻), delivered from n-Bu₄NI, then attacks one of the cyclopropyl carbons, leading to the ring-opening and formation of a γ-iodo ketone intermediate.
Concurrently, the TiCl₄ and n-Bu₄NI system can generate a Ti(III) species in situ, as the iodide ion is capable of reducing Ti(IV). nih.gov This low-valent titanium species can then reduce the newly formed γ-iodo ketone. This reduction process would lead to the formation of a titanium enolate. The stereochemistry of the resulting enolate, such as the formation of a specific (Z)-titanium enolate, would be influenced by the reaction conditions and the structure of the ketone substrate, often proceeding through chelated transition states to impart stereocontrol. ucsf.edu These titanium enolates are valuable intermediates for subsequent stereoselective C-C bond-forming reactions, such as aldol (B89426) additions. ucsf.edu
Computational Chemistry and Theoretical Studies
DFT Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving aryl cyclopropyl ketones. DFT calculations allow researchers to map out potential energy surfaces for various reaction pathways, helping to identify the most favorable routes.
For instance, in the phosphine-catalyzed ring-opening of cyclopropyl ketones, DFT studies have been used to compare multiple potential pathways, including the formation of a Cloke-Wilson rearrangement product. By calculating the Gibbs free energy profiles for each step, researchers can determine the rate-determining step and understand the origins of chemoselectivity.
Modeling of Transition States and Reaction Intermediates
The study of short-lived transition states and reaction intermediates is critical for a deep mechanistic understanding, and computational modeling provides a powerful lens for their examination. For reactions involving this compound, modeling these transient species has provided key insights into reactivity and selectivity.
In a systematic computational study of SmI₂-catalyzed couplings, the transition states for both the cyclopropyl-fragmentation step (TS I) and the subsequent radical-trapping step (TS II) were modeled. The calculations showed that for an aryl cyclopropyl ketone, the radical-trapping step (TS II) is rate-determining, in contrast to alkyl-substituted analogues where cyclopropyl fragmentation (TS I) has the higher barrier.
The modeling extends to reaction intermediates as well. The structure and stability of the intermediate ketyl radical (Int I) formed after the initial electron transfer were scrutinized. DFT calculations revealed that the aromatic ring provides significant stabilization by delocalizing the spin density through conjugation. Visualizations of the spin density distribution across the molecule provide a clear picture of this electronic effect. However, this conjugation can also lead to obstacles, such as an increased energy barrier for subsequent steps due to the formation of a strained gauche styrene-like intermediate. These detailed models of both transition states and intermediates are crucial for rationalizing observed reactivities and for the predictive design of new chemical reactions.
Table 3: Computationally Modeled Species in Aryl Cyclopropyl Ketone Reactions
| Species Type | Example | Information Gained from Modeling |
|---|---|---|
| Intermediate (Int I) | Ketyl Radical Anion | Stabilization via aryl conjugation; spin density distribution. |
| Transition State (TS I) | Cyclopropyl Fragmentation | Energy barrier for C-C bond cleavage. |
| Transition State (TS II) | Radical Trapping | Energy barrier for intermolecular C-C bond formation; rate-determining step identification. |
| Organometallic Intermediate | Nickeladihydropyran | Geometry and stability of the metallacycle. ucsf.edu |
Analysis of Conformation-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its conformational preferences. The orientation of the cyclopropyl group relative to the carbonyl group dictates the steric and electronic environment around the reactive center, thereby influencing the trajectory of approaching reagents and the stability of transition states. The analysis of these conformation-reactivity relationships is crucial for understanding and predicting the outcomes of reactions involving this ketone.
The fundamental conformational isomers of aryl cyclopropyl ketones arise from rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. Two principal planar conformations are of primary interest: the s-cis (or bisected) and the s-trans (or eclipsed) conformers. In the s-cis conformation, the carbonyl group is synperiplanar to one of the C-C bonds of the cyclopropyl ring, while in the s-trans conformation, it is antiperiplanar.
Computational studies on analogous cyclopropyl ketones have consistently shown that there are two minimum energy conformers: the s-cis and s-trans. researchgate.net Generally, the s-cis conformer is found to be more stable than the s-trans conformer. researchgate.net The presence of the ortho-methyl group on the phenyl ring in this compound introduces significant steric hindrance. This steric clash between the methyl group and the cyclopropyl ring is expected to influence the relative energies of the conformers and the rotational barrier between them. This, in turn, has a direct impact on the ketone's reactivity.
A pertinent example of the profound effect of conformation on reactivity is observed in the hydride reduction of cyclopropyl ketones. The stereochemical outcome of these reactions is highly dependent on the conformational equilibrium of the substrate. researchgate.net For many cyclopropyl ketones, the reduction proceeds via hydride attack on the carbonyl carbon from the less-hindered face of the dominant s-cis conformation. researchgate.netnih.gov
Table 1: Conformational Analysis of a Model Cyclopropyl Ketone
To illustrate the fundamental conformational preferences, data from computational studies on the closely related cyclopropyl methyl ketone is presented below. These studies utilize ab initio quantum mechanical approaches to determine the relative energies of different conformations. The torsion angle is defined between the carbonyl group and a hydrogen atom on the cyclopropyl ring. A torsion angle of 0° corresponds to the s-trans conformation, and 180° corresponds to the s-cis conformation.
| Torsion Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 7.9 | s-trans |
| 45 | 9.6 | - |
| 90 | 5.4 | - |
| 135 | 0 | s-cis |
| 180 | 0 | s-cis |
This table is generated based on data from analogous model systems and is intended for illustrative purposes. The exact energy values for this compound may vary due to the electronic and steric influence of the 2-methylphenyl group.
The data clearly indicates that the s-cis conformation is the most stable for this model system. The stability of the s-cis conformer is a critical factor in determining the stereoselectivity of reactions. It is proposed that the more stable the bisected s-cis conformer of the substrate, the more stereoselective the hydride reduction will be. researchgate.net
In the case of this compound, the ortho-methyl group is expected to further destabilize the s-trans conformation due to steric repulsion with the cyclopropyl group. This would lead to a higher population of the s-cis conformer at equilibrium. Consequently, reactions that are sensitive to the ground-state conformation would be expected to proceed predominantly through the s-cis pathway.
Research on the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones has highlighted the significant impact of substituents on the aryl ring. It was noted that 2-substituents, such as the methyl group in the title compound, have a "large deleterious effect" on the enantioselectivity of the reaction. This observation strongly suggests that the ortho-methyl group sterically interferes with the approach of the chiral catalyst to the ketone, likely by altering the preferred conformation of the ketone-catalyst complex. This interference disrupts the facial selectivity that is essential for high enantiomeric excess.
Table 2: Research Findings on the Influence of Conformation on Reactivity
| Reaction Type | Substrate Type | Key Finding | Implication for this compound |
| Hydride Reduction | Substituted Cyclopropyl Ketones | High stereoselectivity is achieved when the reaction proceeds through the more stable bisected s-cis conformation. researchgate.netnih.gov | The ortho-methyl group likely favors the s-cis conformation, potentially leading to high stereoselectivity in reductions, with the hydride attacking from the face opposite the aryl group. |
| Photocatalytic [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | Ortho-substituents on the aryl ring have a significant negative impact on enantioselectivity. | The 2-methyl group sterically hinders the coordination of the chiral catalyst, leading to a loss of stereochemical control in such reactions. |
Synthetic Applications and Transformations of Cyclopropyl 2 Methylphenyl Ketone
Construction of Complex Molecular Architectures
The inherent ring strain of the cyclopropyl (B3062369) group in cyclopropyl 2-methylphenyl ketone makes it susceptible to ring-opening reactions, which can be harnessed to construct larger and more complex cyclic systems.
Synthesis of Decorated Cyclopentenes via Intermolecular Coupling
The reaction of cyclopropyl ketones can lead to the formation of densely functionalized cyclopentane (B165970) products. An unexpected dimerization of cyclopropyl ketones has been observed, and subsequent analysis of the reaction pathway led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones. nih.govlookchem.com This process allows for the creation of highly substituted five-membered rings. While the specific use of this compound in this exact reaction is not detailed, the general reactivity of cyclopropyl ketones suggests its potential as a substrate in similar [3+2] cycloaddition strategies for cyclopentene (B43876) synthesis. nih.govlookchem.com
Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed. This process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion, which can then react with various alkene partners. nih.gov This methodology provides a pathway to enantioenriched cyclopentanes. nih.gov
A novel and efficient method for synthesizing diversely functionalized cyclopentene derivatives involves the multicomponent reactions of 1,2-allenic ketones with other reagents. rsc.orgnih.gov This cascade process, which includes nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction, proceeds under mild, metal-free conditions. rsc.orgnih.gov
Formation of Functionalized Spirocyclic and Polycyclic Ketones
The reactivity of cyclopropyl ketones extends to the formation of more intricate structures like spirocyclic and polycyclic ketones. For instance, a [3+1+1+1] cascade cyclization reaction involving propylenes, ketones, and dimethyl sulfoxide (B87167) (DMSO) has been reported to produce spirocyclohexene backbones with high selectivity. researchgate.net In this reaction, four new carbon-carbon bonds are formed, with DMSO acting as a two-carbon bridging unit. researchgate.net
Additionally, intramolecular radical cyclization reactions of tricyclic α-cyclopropyl ketones have been employed to synthesize polycyclic systems of both angular and propellane types. researchgate.net These reactions are initiated by one-electron transfer, often using reagents like samarium(II) iodide. researchgate.net
Access to Acyclic Silyl (B83357) Enol Ethers
Silyl enol ethers are crucial intermediates in organic synthesis, and this compound can be a precursor to these compounds. Generally, silyl enol ethers are prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.orgscripps.edu For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic product. wikipedia.org Conversely, a weaker base like triethylamine (B128534) tends to yield the more stable thermodynamic product. wikipedia.org Palladium-catalyzed hydrosilylation of cyclopropyl ketones with hydrosilanes represents another method to obtain silyl enolates. organic-chemistry.org
Derivatization and Functionalization
Beyond its use in constructing complex cyclic systems, this compound can undergo various transformations to introduce new functional groups.
Ring-Opening Cyanation of Cyclopropyl Ketones
An innovative method for the ring-opening cyanation of cyclopropyl ketones has been developed, providing access to γ-cyanoketones. rsc.orgnih.gov This transformation is achieved through a triple catalytic system that combines photoredox catalysis, Lewis acid catalysis, and copper catalysis. rsc.orgnih.gov This process enables the selective cleavage of a carbon-carbon bond in the cyclopropyl ring and the subsequent coupling of the resulting radical with a cyanide anion. rsc.orgnih.gov Another approach utilizes benzonitriles as non-toxic cyanide sources in a nickel-catalyzed tandem ring-opening cyanation to produce δ-keto nitriles. escholarship.org
Oxidation Reactions to Carboxylic Acids and Other Derivatives
The ketone functionality of this compound can be oxidized to form other derivatives. For example, a Baeyer-Villiger oxidation of a p-methoxyphenyl ketone cycloadduct, formed from a cyclopropyl ketone, results in a completely regioselective oxidation to afford an activated ester. nih.gov This ester can then be further manipulated into various carboxylic acid derivatives. nih.gov
Electrophilic Substitution on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the acyl group and the methyl group on the benzene (B151609) ring influence the regioselectivity of these substitutions. The activating methyl group directs incoming electrophiles to the ortho and para positions, while the deactivating acyl group directs to the meta position. The interplay of these directing effects determines the final product distribution.
A key example of this is the nitration of aryl cyclopropyl ketones. documentsdelivered.comosi.lv Studies on the nitration of similar alkyl phenyl ketones have shown that the reaction can yield a mixture of ortho, meta, and para-nitro substituted products. researchgate.net For instance, the nitration of cyclopropyl phenyl ketone has been reported to yield a mixture of nitro isomers. researchgate.net While specific studies on the nitration of this compound are not extensively detailed in the reviewed literature, the principles of electrophilic aromatic substitution suggest that a mixture of isomers would be formed, with the positions ortho and para to the methyl group, and meta to the ketone, being the most likely sites of substitution.
Table 1: Potential Products of Electrophilic Nitration of this compound
| Product Name | Position of Nitro Group |
| Cyclopropyl (2-methyl-3-nitrophenyl) ketone | 3-position |
| Cyclopropyl (2-methyl-4-nitrophenyl) ketone | 4-position |
| Cyclopropyl (2-methyl-5-nitrophenyl) ketone | 5-position |
| Cyclopropyl (2-methyl-6-nitrophenyl) ketone | 6-position |
Halogenation is another important electrophilic substitution reaction. The halogenation of ketones can occur at the α-position to the carbonyl group under both acidic and basic conditions. wikipedia.orglibretexts.org However, electrophilic halogenation of the aromatic ring can also be achieved using suitable reagents and catalysts. For this compound, halogenation on the aromatic ring would be influenced by the directing effects of the existing substituents. A German patent describes the halogenation of cyclopropyl methyl ketone, focusing on the formation of dihalo-triorganophosphoranes in situ. google.com
Synthesis of β-amino Ketone Derivatives via Oxo-amination
The synthesis of β-amino ketones is a significant transformation in organic chemistry, as this motif is present in numerous biologically active compounds. nih.govresearchgate.netamazonaws.com One modern approach to synthesizing these derivatives is through the oxo-amination of aryl cyclopropanes. researchgate.netacs.org This reaction involves the ring-opening of the cyclopropane (B1198618) ring and the simultaneous introduction of an amino group and an oxygen atom.
A photoredox-catalyzed oxo-amination of aryl cyclopropanes has been developed, which allows for the construction of a diverse range of β-amino ketone derivatives. researchgate.net This method is notable for its use of dioxygen as an oxidant. The reaction proceeds through a radical cation intermediate, which undergoes nucleophilic attack by an amine, leading to the ring-opened β-amino ketone product. researchgate.netacs.org This strategy has been shown to be effective for a variety of aryl cyclopropanes and amines, suggesting its applicability to this compound for the synthesis of the corresponding β-amino ketone derivatives.
Table 2: Representative Oxo-amination Reaction
| Starting Material | Reagents | Product |
| Aryl Cyclopropane | Amine, Photocatalyst, Dioxygen | β-Amino Ketone |
The development of catalytic enantioselective methods for such transformations is of high importance. acs.org While the general methodology for the oxo-amination of aryl cyclopropanes has been established, specific examples detailing the reaction with this compound and the resulting stereochemical outcomes would require further investigation.
Role as a Synthetic Intermediate
This compound serves as a valuable building block and precursor in the synthesis of more complex molecules, including pharmacologically relevant compounds and potentially natural products.
Building Block in Various Synthetic Pathways
Donor-acceptor cyclopropanes, a class of compounds to which this compound can belong (with the aryl group as the donor and the ketone as the acceptor), are recognized as versatile building blocks in organic synthesis. nih.gov They can undergo a variety of ring-opening reactions to provide access to diverse molecular scaffolds.
For instance, these cyclopropanes can serve as synthetic equivalents of 1,3-dipoles in cycloaddition reactions, leading to the formation of five-membered rings. nih.gov The reactivity of cyclopropyl ketones allows for their use in the synthesis of various carbocyclic and heterocyclic systems. The specific substitution pattern of this compound, with the methyl group on the aromatic ring, can be exploited to influence the reactivity and selectivity of these synthetic transformations.
Precursor for Pharmacologically Relevant Compounds
The cyclopropyl moiety is an important structural feature in many drug molecules, often introduced to enhance potency, improve metabolic stability, or modulate other pharmacokinetic properties. this compound, and its derivatives, are therefore valuable precursors in the synthesis of pharmacologically active compounds.
For example, cyclopropyl ketones are used in the synthesis of various pharmaceutical agents, including antiviral and antidepressant medications. The synthesis of α,α'-dibenzylcycloalkanones, which have shown biological activity, highlights the utility of ketone precursors in medicinal chemistry. nih.gov While specific drugs derived directly from this compound are not explicitly named in the provided search results, its structural motifs are found in various bioactive molecules, underscoring its potential as a key intermediate in drug discovery and development. mdpi.comsemanticscholar.org
Intermediate in the Synthesis of Natural Products
The cyclopropane ring is a structural feature found in a variety of natural products, including terpenes, pheromones, and fatty acid metabolites. researchgate.net The synthesis of these complex molecules often relies on the use of cyclopropane-containing building blocks. The total synthesis of natural products is a major driver of the development of new synthetic methodologies. nih.govresearchgate.netnottingham.ac.uk
While the direct application of this compound as an intermediate in the total synthesis of a specific natural product is not detailed in the provided search results, its potential is evident. The functional handles present in the molecule—the ketone, the aromatic ring, and the cyclopropyl group—provide multiple points for further chemical modification and elaboration into more complex natural product scaffolds. For example, the first-generation route to cyclopropyl ketone 13, a key intermediate in the total synthesis of shearinines D and G, demonstrates the importance of such ketones in the synthesis of complex indole (B1671886) diterpenoids. researchgate.net
Analytical and Spectroscopic Characterization in Research of Cyclopropyl 2 Methylphenyl Ketone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, and its application to cyclopropyl (B3062369) 2-methylphenyl ketone and its derivatives is crucial for confirming their synthesis and stereochemistry.
¹H NMR and ¹³C NMR for Structural Elucidation
The proton (¹H) and carbon-13 (¹³C) NMR spectra of cyclopropyl aryl ketones provide a wealth of information regarding their molecular framework.
In the ¹H NMR spectrum of a typical cyclopropyl aryl ketone, the protons of the cyclopropyl ring appear as a set of complex multiplets in the upfield region, generally between 0.8 and 3.0 ppm. The methine proton adjacent to the carbonyl group is typically found further downfield within this range due to the deshielding effect of the ketone. The methylene (B1212753) protons of the cyclopropyl ring often exhibit complex splitting patterns due to geminal and vicinal coupling. The aromatic protons of the 2-methylphenyl group would be expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and splitting patterns being influenced by the substitution pattern on the aromatic ring. The methyl group protons on the phenyl ring would present as a singlet, likely in the range of 2.3-2.5 ppm.
The ¹³C NMR spectrum is equally informative. The carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield in the range of 195-210 ppm. rsc.org The carbons of the cyclopropyl ring are found in the upfield region, with the methine carbon appearing at a slightly lower field than the methylene carbons. The aromatic carbons of the 2-methylphenyl group will have signals in the typical aromatic region of approximately 125-140 ppm, with the carbon bearing the methyl group and the carbon attached to the carbonyl group showing distinct chemical shifts. The methyl carbon itself would be expected around 20-22 ppm.
For example, in a study of various phenyl cyclopropyl ketones, the carbonyl carbon was observed at chemical shifts ranging from approximately 193.7 to 209.7 ppm, while the cyclopropyl methine and methylene carbons appeared around 17-25 ppm and 11-14 ppm, respectively. rsc.org The specific values for cyclopropyl 2-methylphenyl ketone can be inferred from these related structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 195 - 210 |
| Aromatic (Ar-H) | 7.0 - 8.0 | 125 - 140 |
| Methyl (Ar-CH₃) | 2.3 - 2.5 | 20 - 22 |
| Cyclopropyl (CH) | 2.5 - 3.0 | 17 - 25 |
| Cyclopropyl (CH₂) | 0.8 - 1.5 | 11 - 14 |
Note: These are predicted ranges based on data from structurally similar compounds.
Monitoring Reaction Progress via NMR Spectroscopy
NMR spectroscopy is not only a tool for final product characterization but also a valuable technique for monitoring the progress of a chemical reaction in real-time or through periodic sampling. In the synthesis of this compound or its derivatives, ¹H NMR can be used to track the disappearance of starting materials and the appearance of the product.
For instance, in a study investigating the ring-opening hydroarylation of cyclopropyl phenyl ketones, ¹H NMR spectroscopy was employed to monitor the conversion of the starting ketone over time. nih.gov By integrating the signals corresponding to specific protons of the reactant and the product, researchers can calculate the percentage conversion and determine the reaction kinetics. Key signals to monitor would be the characteristic cyclopropyl proton signals of the starting material and the appearance of new signals corresponding to the protons of the formed product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₁H₁₂O), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.
In studies involving aryl cyclopropyl ketone derivatives, HRMS has been used to confirm the elemental composition of the synthesized compounds. rsc.orgchemicalbook.com For example, the calculated m/z for the protonated molecule [M+H]⁺ of a related compound, cyclopropyl(3-fluorophenyl)methanone (C₁₁H₁₀FO), was 215.0678, and the found value was 215.0647, confirming its elemental composition. rsc.org Similarly, for this compound, HRMS would be expected to yield a measured m/z value extremely close to its calculated exact mass.
Table 2: HRMS Data for Representative Aryl Cyclopropyl Ketone Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| (4-Methoxyphenyl)(2-(2-hydroxyphenyl)cyclopropyl)methanone | C₁₇H₁₆O₃ | 269.1172 | 269.1178 | chemicalbook.com |
| (4-Fluorophenyl)(2-(2-hydroxyphenyl)cyclopropyl)methanone | C₁₆H₁₃FO₂ | 257.0972 | 257.0978 | chemicalbook.com |
| Cyclopropyl(naphthalen-2-yl)methanone | C₁₄H₁₂O | 197.0961 | 197.0965 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group and the C-H bonds of the aromatic and cyclopropyl moieties.
The most prominent feature in the IR spectrum would be the strong absorption from the C=O stretch of the ketone, which typically appears in the region of 1680-1700 cm⁻¹ for aryl ketones. The conjugation of the carbonyl group with the aromatic ring slightly lowers the stretching frequency compared to a non-conjugated ketone. The spectrum would also exhibit C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the cyclopropyl group (also often above 3000 cm⁻¹), as well as C-H stretching of the methyl group (around 2950-2850 cm⁻¹). Characteristic C=C stretching absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. chemicalbook.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ketone (C=O) | Stretch | 1680 - 1700 (strong) |
| Aromatic C-H | Stretch | 3000 - 3100 (medium) |
| Cyclopropyl C-H | Stretch | 3000 - 3100 (medium) |
| Methyl C-H | Stretch | 2850 - 2970 (medium) |
| Aromatic C=C | Stretch | 1450 - 1600 (variable) |
Electrochemical Methods for Mechanistic Studies
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound and its derivatives, providing insights into reaction mechanisms that involve electron transfer steps.
Studies on aryl cyclopropyl ketones have shown that they can be activated through electrochemical means. For example, the one-electron reduction of aryl cyclopropyl ketones can lead to the formation of a radical anion. This intermediate can subsequently undergo ring-opening to form a distonic radical anion, which can then participate in various cycloaddition reactions. arkat-usa.orgechemi.com The reduction potential of the aryl cyclopropyl ketone is a key parameter that can be determined using cyclic voltammetry.
Conversely, anodic oxidation of donor-acceptor cyclopropanes can lead to the formation of a radical cation, which can also undergo C-C bond cleavage of the cyclopropane (B1198618) ring. chemicalbook.com While this compound itself is not a classic donor-acceptor cyclopropane, electrochemical studies can still reveal its oxidation potential and the reactivity of any resulting cationic species. These studies are instrumental in designing and understanding new synthetic transformations that are initiated by electron transfer. For instance, the electrochemical deoxygenative reduction of ketones has been achieved through a process involving the formation of a radical cation of triphenylphosphine, which then interacts with the ketone. Such mechanistic investigations are crucial for the development of novel and sustainable synthetic methodologies.
Cyclic Voltammetry (CV) in Investigation of Redox Processes
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical compounds. In the context of this compound and its derivatives, CV provides valuable insights into their oxidation and reduction behavior, the stability of the resulting radical ions, and the kinetics of electron transfer processes. This analytical method is crucial for understanding reaction mechanisms that involve single-electron transfer (SET) steps, which are common in the chemistry of aryl cyclopropyl ketones.
The general principle of CV involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The potential is swept in a forward and then a reverse direction over a defined range, and the resulting current is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram. The key parameters obtained from a CV experiment are the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc), which provide information about the reduction and oxidation potentials of the analyte, and the peak currents (ipa and ipc), which are related to the concentration of the analyte and the kinetics of the electrode process.
In the study of aryl cyclopropyl ketones, CV is instrumental in determining their propensity to accept or donate electrons. The reduction of an aryl cyclopropyl ketone, such as this compound, typically involves the transfer of an electron to the carbonyl group, forming a ketyl radical anion. The potential at which this reduction occurs is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult (occur at more negative potentials).
Research has shown that the initial one-electron reduction of aryl cyclopropyl ketones is a key step in various synthetic transformations, such as photocatalytic [3+2] cycloadditions. nih.gov The stability of the formed ketyl radical anion and the subsequent reaction pathways, including potential ring-opening of the cyclopropyl group, can be inferred from the characteristics of the cyclic voltammogram. For instance, a reversible CV wave, where the ratio of the anodic to cathodic peak currents is close to unity, suggests that the radical anion is stable on the timescale of the CV experiment. Conversely, an irreversible wave may indicate that the radical anion undergoes a rapid chemical reaction following its formation.
Computational studies have complemented experimental findings by providing insights into the structure-reactivity relationships of cyclopropyl ketones. For ortho-substituted phenyl cyclopropyl ketones, a balance between electronic effects and steric hindrance can lead to unique reactivity. nih.gov The presence of an ortho-substituent, such as the methyl group in this compound, can influence the conformation of the molecule, affecting the conjugation between the phenyl ring and the carbonyl group, which in turn impacts the reduction potential. nih.gov
While specific cyclic voltammetry data for this compound is not extensively reported in the literature, the following table provides representative data for related aryl cyclopropyl ketones to illustrate the effect of substitution on their redox potentials. The data is compiled from various studies on the electrochemical behavior of similar compounds.
| Compound | Substituent on Phenyl Ring | Reduction Potential (Ered vs. Ag/AgCl) [V] | Oxidation Potential (Eox vs. Ag/AgCl) [V] | Notes |
|---|---|---|---|---|
| Cyclopropyl phenyl ketone | -H | -1.8 to -2.2 | Not typically observed | Reduction potential can vary with solvent and electrolyte. |
| Cyclopropyl 4-methoxyphenyl (B3050149) ketone | -OCH3 (para) | More negative than unsubstituted | Not typically observed | Electron-donating group makes reduction harder. |
| Cyclopropyl 4-cyanophenyl ketone | -CN (para) | Less negative than unsubstituted | Not typically observed | Electron-withdrawing group facilitates reduction. |
| This compound | -CH3 (ortho) | Expected to be slightly more negative than unsubstituted | Not typically observed | The ortho-methyl group provides a weak electron-donating effect and may introduce steric hindrance affecting planarity. nih.gov |
The investigation of the redox processes of this compound and its derivatives through cyclic voltammetry is essential for designing and understanding reactions that proceed via electron transfer mechanisms. The data obtained from such studies provide a fundamental understanding of the electronic properties of these molecules and their reactivity in various chemical transformations.
Future Directions and Emerging Research Avenues
Development of Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of cyclopropyl (B3062369) ketones. Research is increasingly focused on catalysts that are not only efficient and selective but also sustainable and cost-effective.
The pursuit of sustainability in chemical synthesis has spurred the development of catalytic systems that minimize waste, reduce energy consumption, and utilize earth-abundant metals. For the synthesis and transformation of cyclopropyl ketones, nickel-catalyzed reactions have emerged as a promising cost-effective alternative to precious metal catalysis. acs.orgrsc.org These nickel-based systems have proven effective in various transformations, including cross-coupling reactions. rsc.org Future research will likely focus on further enhancing the sustainability of these processes by exploring:
Flow Chemistry: Miniaturized flow reactors, potentially utilizing immobilized catalysts, can offer improved heat and mass transfer, leading to higher yields and selectivity, as well as reduced consumption of materials.
Alternative Energy Sources: The use of mechanochemistry, sonochemistry, or microwave irradiation could potentially reduce reaction times and energy input compared to conventional heating.
A comparative analysis of different catalytic approaches for transformations involving cyclopropyl ketones is presented below:
| Catalyst Type | Key Advantages | Representative Transformation |
| Homogeneous Nickel Catalysts | High activity and selectivity, cost-effective compared to precious metals. | Reductive ring-opening and cross-coupling reactions. acs.orgrsc.org |
| Heterogeneous Catalysts | Ease of separation and recyclability, potential for use in continuous flow systems. | Future development for cyclopropyl ketone transformations. |
| Photoredox Catalysts | Mild reaction conditions, unique reactivity pathways. | [3+2] Cycloadditions of aryl cyclopropyl ketones. nih.gov |
The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science. Consequently, the development of enantioselective transformations of cyclopropyl ketones is a major research focus. A significant breakthrough has been the development of a dual-catalyst system for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov This method allows for the enantiocontrolled construction of densely substituted cyclopentane (B165970) structures. nih.gov
Future research in this area is expected to expand the scope of enantioselective transformations beyond cycloadditions. Key areas of exploration include:
Enantioselective Ring-Opening Reactions: The development of chiral catalysts that can induce enantioselectivity in the ring-opening of cyclopropyl ketones would provide access to a wide range of chiral acyclic products.
Asymmetric Reductions: The enantioselective reduction of the ketone functionality would yield chiral cyclopropylmethanols, which are valuable synthetic intermediates. Biocatalytic approaches, using enzymes or whole-cell systems, could offer a green and highly selective alternative for such reductions. researchgate.net
Kinetic Resolutions: For racemic cyclopropyl ketones, kinetic resolution using chiral catalysts could provide a means to separate enantiomers by selectively reacting one over the other.
Exploration of Novel Reactivity and Rearrangements
The inherent ring strain of the cyclopropane (B1198618) moiety in cyclopropyl 2-methylphenyl ketone is a key driver of its reactivity. Researchers are continuously exploring new ways to harness this reactivity to forge complex molecular architectures.
While the activation of cyclopropanes with donor-acceptor substitution is well-established, the reactivity of less activated cyclopropyl ketones is a more recent area of investigation. nih.govnih.gov Nickel-catalyzed cross-electrophile coupling reactions have been developed for the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.org This reaction proceeds via the oxidative addition of the cyclopropyl ketone to a Ni(0) species, followed by reaction with an alkyl radical. rsc.org
Further exploration of the reactivity of the unactivated cyclopropane ring could involve:
Transition Metal-Catalyzed C-H Functionalization: The direct functionalization of the C-H bonds of the cyclopropane ring would provide a highly atom-economical route to substituted cyclopropanes.
Radical-Mediated Transformations: The generation of radical species from the cyclopropane ring could open up new avenues for C-C and C-heteroatom bond formation.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. researchgate.net Cyclopropyl ketones serve as versatile three-carbon synthons for the construction of larger molecules through ring-opening C-C bond formation. researchgate.net Nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones with alkyl bromides provide an efficient route to alkylated ketones. acs.org
Future strategies for C-C bond formation are likely to focus on expanding the scope of coupling partners and developing novel reaction cascades. Potential research directions include:
Cross-Coupling with a Broader Range of Electrophiles: Exploring the use of other electrophiles, such as aryl halides, vinyl halides, and acyl chlorides, in nickel-catalyzed ring-opening reactions would significantly increase the diversity of accessible products.
Domino Reactions: Designing reaction sequences where the initial ring-opening is followed by one or more subsequent bond-forming events in a single pot would provide rapid access to complex molecular scaffolds.
Decarbonylative Coupling: The development of catalytic systems that can effect the coupling of cyclopropyl ketones with nucleophiles via the extrusion of carbon monoxide would represent a novel disconnection strategy.
Applications in Advanced Materials and Medicinal Chemistry
While specific applications of this compound itself in advanced materials and medicinal chemistry are not yet widely reported, the structural motifs accessible from its transformations are of significant interest. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, and its incorporation into drug candidates can lead to improved metabolic stability and binding affinity. nih.gov
The potential for this compound lies in its ability to serve as a precursor to:
Novel Scaffolds for Drug Discovery: The densely functionalized cyclopentanes and other carbocycles synthesized from cyclopropyl ketones are valuable scaffolds for the development of new therapeutic agents. nih.govacs.org The acetophenone (B1666503) moiety, a core component of the title compound, is found in numerous bioactive molecules and serves as a versatile starting point for the synthesis of pharmaceuticals. mdpi.comresearchgate.net
Organic Electronic Materials: The synthesis of novel conjugated systems incorporating the 2-methylphenyl group could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymers and Resins: Cyclopropyl ketones can be used in the synthesis of polymers with unique properties due to the presence of the strained ring, which can be opened to modify the polymer backbone. chemicalbook.com
Synthesis of Bioactive Molecules
The chemical architecture of this compound makes it a valuable building block in organic synthesis. The ketone functional group and the reactive cyclopropane ring provide two distinct sites for chemical modification, enabling the construction of more complex molecular frameworks.
Research has highlighted that cyclopropyl ketones belong to the family of donor-acceptor (D-A) cyclopropanes, which are noted for their utility as precursors in the synthesis of a wide range of acyclic, alicyclic, and heterocyclic compounds. nih.gov These D-A cyclopropanes are recognized as promising building blocks for creating various bioactive compounds due to their unique reactivity. nih.gov The synthesis of these structures can be achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov
A pertinent example of this synthetic utility is in the creation of novel heterocyclic systems. In one study, a derivative, 2-(2-methylphenyl)cyclopropane-1,1-dicarbonitrile, was successfully used to synthesize a thiazolyl-substituted cyclopropane derivative in a high yield of 91%. mdpi.com This reaction demonstrates the capacity of the 2-methylphenyl cyclopropane scaffold to serve as a starting point for novel donor-acceptor cyclopropanes, which can, in turn, be used to access various thiazole-containing target molecules. mdpi.com Such thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active agents.
The reactivity of the cyclopropane ring, influenced by its donor and acceptor substituents, allows it to act as a synthetic equivalent of a 1,3-dipole, opening pathways to compounds that are not easily accessible through other synthetic routes. nih.gov This versatility positions this compound and its derivatives as key intermediates for generating libraries of diverse compounds for biological screening.
Drug Discovery and Development
The cyclopropyl group is an established and valuable motif in modern drug discovery. scientificupdate.com Its incorporation into drug candidates is a strategic choice made by medicinal chemists to enhance pharmacological properties. The cyclopropyl ring is often used to increase potency, improve metabolic stability, and reduce off-target effects. scientificupdate.com It can act as a rigid linker or as a bioisostere for other chemical groups, such as an alkene. scientificupdate.com
Derivatives of cyclopropyl ketones are being investigated for their therapeutic potential across various disease areas. For instance, a class of cyclopropyl methanone derivatives has been identified as having a high binding affinity and selectivity for H3 receptors, indicating potential applications in treating obesity and central nervous system (CNS) disorders. consensus.app
While research on this compound itself is still emerging, its structural components are found in molecules with known bioactivity. As a versatile chemical intermediate, it serves as a foundational scaffold for creating novel active pharmaceutical ingredients (APIs). nbinno.comchemicalbook.com The general class of cyclopropyl ketones is crucial in synthesizing a variety of pharmaceuticals, including antiviral, antidepressant, and anti-inflammatory medications. chemicalbook.com The presence of the 2-methylphenyl group allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing a drug candidate's interaction with its biological target. The exploration of derivatives of this compound in targeted therapies represents a promising avenue for the development of new and more effective medicines. nbinno.com
Q & A
Q. What are the primary synthetic routes for cyclopropyl 2-methylphenyl ketone, and how do reaction conditions influence yield and purity?
this compound can be synthesized via four main pathways: starting from ketones, esters, alcohols, or furan derivatives. For example, cyclopropyl methyl ketone (a structurally related compound) is synthesized by reacting cyclopropane carboxylic acid derivatives with Grignard reagents or via cyclopropanation of α,β-unsaturated ketones. Yield optimization requires precise control of reaction parameters, such as temperature (e.g., 100°C for nickel-catalyzed reactions) and solvent choice (e.g., tert-butyl alcohol for photochemical stability). Post-synthesis purification often involves extraction with non-polar solvents (e.g., CCl₄) followed by fractional distillation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what structural features are critical for interpretation?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and ketone carbonyl (δ 190–220 ppm in ¹³C NMR). Infrared (IR) spectroscopy confirms the ketone group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification, with fragmentation patterns revealing cyclopropane ring stability. X-ray crystallography is used to resolve stereochemical ambiguities, particularly in nickel-complexed derivatives .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of 2-methylphenyl ketone derivatives in photochemical reactions, and what role do solvents play in product distribution?
Q. What methodologies are employed to analyze conflicting data regarding cyclopropyl ring stability during decarboxylative rearrangements?
Contradictory reports on cyclopropyl ring retention during decarboxylation (e.g., 8% cyclopropyl phenyl ketone vs. predominant dihydrofuran formation) are resolved via isotopic labeling and kinetic studies. For example, ¹³C-labeled α-(carbonyl)cyclopropane carboxylic acids track carbon migration pathways. Competing mechanisms (e.g., acid-catalyzed rearrangement vs. radical-mediated ring-opening) are distinguished using radical quenchers (e.g., TEMPO) and pH-controlled experiments .
Q. How do nickel-catalyzed reactions facilitate [3+2] cycloadditions with this compound, and what factors dictate stereochemical outcomes?
Nickel(0) catalysts (e.g., [Ni(cod)₂] with phosphine ligands) enable oxidative addition of cyclopropyl ketones, forming six-membered oxa-nickelacycles. Ligand choice (e.g., PCy₃ vs. N-heterocyclic carbenes) governs stereochemistry: bulky ligands (e.g., IPr) favor retention of configuration during reductive elimination, while smaller ligands allow inversion. Reaction temperature modulates intermediate stability; for example, η³-oxa-allylnickel complexes isomerize at room temperature, affecting diastereoselectivity .
Q. What strategies optimize enantioselective synthesis of this compound derivatives using hydrogen borrowing catalysis?
Iridium-catalyzed hydrogen borrowing enables α-alkylation of cyclopropyl ketones with secondary alcohols. Key steps include:
- Substrate design : ortho-Disubstituted aryl or cyclopropyl ketones enhance steric control.
- Ligand optimization : Chiral phosphine ligands (e.g., Josiphos) improve enantiomeric excess (ee >90%).
- Post-functionalization : Homoconjugate addition with nucleophiles (e.g., malonates) expands product diversity. Retrosynthetic disconnection via retro-Friedel-Crafts acylation yields enantiopure carboxylic acids .
Data Contradiction and Mechanistic Analysis
Q. How can researchers reconcile conflicting reports on the stability of cyclopropyl ketones in cuprate reactions?
Discrepancies arise from differences in substrate rigidity and electron-transfer rates. For rigid bicyclic cyclopropyl ketones (e.g., compound 19), MeCuLi predominantly generates ring-opened products (e.g., 30) due to strain relief. In contrast, flexible analogs (e.g., compound 8) favor 1,2-adducts. Electrochemical studies (cyclic voltammetry) reveal that reduction potentials (−1.8 to −2.1 V vs. SCE) correlate with anion-radical stability, which directs reaction pathways. Solvent-free conditions minimize side reactions, enabling direct comparison of mechanistic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
